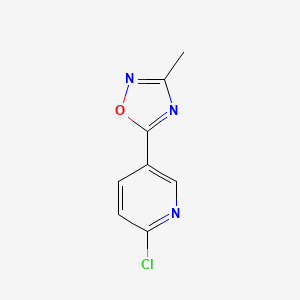

2-Chlor-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a

Wissenschaftliche Forschungsanwendungen

Antiinfektive Mittel

Der 1,2,4-Oxadiazol-Rest, ein Bestandteil der betreffenden Verbindung, wurde ausgiebig auf sein Potenzial als Antiinfektivum untersucht. Forschungen zeigen, dass Derivate von 1,2,4-Oxadiazolen signifikante antibakterielle, antivirale und antileishmaniale Aktivitäten aufweisen . Dies deutet darauf hin, dass 2-Chlor-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin zu Verbindungen synthetisiert werden könnte, die resistente Mikroorganismen angreifen, was einen neuen Weg zur Behandlung von Infektionskrankheiten eröffnen könnte.

Landwirtschaftliche Chemikalien

Im landwirtschaftlichen Sektor haben sich 1,2,4-Oxadiazol-Derivate aufgrund ihres breiten Spektrums an biologischen Aktivitäten als vielversprechende chemische Pestizide erwiesen . Sie weisen eine moderate nematozide Aktivität gegen pflanzenparasitäre Nematoden und eine antifungale Aktivität auf, die für den Schutz von Nutzpflanzen und die Sicherstellung der Ernährungssicherheit entscheidend sein könnten.

Antibakterielle Mittel für Pflanzenpathogene

Insbesondere bestimmte 1,2,4-Oxadiazol-Derivate haben starke antibakterielle Wirkungen gegen Xanthomonas oryzae gezeigt, das Krankheiten bei Reispflanzen verursacht . Die im Fokus stehende Verbindung könnte möglicherweise modifiziert werden, um ihre antibakteriellen Eigenschaften zu verstärken und eine wirksame Behandlung für bakteriellen Blattflecken und Blattflecken bei Reis zu ermöglichen.

Anti-Trypanosomale Aktivität

Die Verbindung wurde mit der Synthese von Molekülen in Verbindung gebracht, die eine anti-trypanosomale Aktivität zeigen, insbesondere gegen Trypanosoma cruzi, den Erreger der Chagas-Krankheit . Diese Anwendung ist von Bedeutung für die Entwicklung neuer Behandlungen für diese vernachlässigte Tropenkrankheit.

Molekular-Docking-Studien

Molekular-Docking-Studien wurden mit 1,2,4-Oxadiazol-Derivaten durchgeführt, um ihre Wirkungsweise gegen verschiedene Krankheitserreger zu verstehen . This compound könnte als zentrales Gerüst für die Entwicklung neuer Medikamente mit gezielter Wirkung auf der Grundlage von Molekular-Docking-Vorhersagen dienen.

Synthese von heterocyclischen Verbindungen

Die Verbindung ist auch wertvoll als Zwischenprodukt bei der Synthese anderer heterocyclischer Verbindungen, die in vielen auf dem Markt befindlichen Medikamenten vorkommen . Ihre Vielseitigkeit in der Wirkstoffforschung macht sie zu einem wichtigen Molekül für die pharmazeutische Forschung und Entwicklung.

Resistenzmanagement

Aufgrund des Anstiegs von antibiotikaresistenten Bakterienstämmen besteht ein dringender Bedarf an neuen Medikamenten. Das Potenzial der Verbindung, zu neuen Antiinfektiva entwickelt zu werden, könnte eine Rolle bei Strategien zum Resistenzmanagement spielen .

Wirkstoffforschung und SAR-Studien

Schließlich ermöglicht die Struktur der Verbindung die Erforschung von Struktur-Wirkungs-Beziehungen (SAR), was die Entdeckung neuer Medikamente mit optimierter Wirksamkeit und reduzierter Toxizität unterstützt .

Eigenschaften

IUPAC Name |

5-(6-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-7(9)10-4-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDUANSVWZDGHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649211 |

Source

|

| Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-62-1 |

Source

|

| Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.